2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS No.: 865286-27-7
Cat. No.: VC4426476
Molecular Formula: C16H11Cl2N3O3
Molecular Weight: 364.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865286-27-7 |
|---|---|
| Molecular Formula | C16H11Cl2N3O3 |
| Molecular Weight | 364.18 |
| IUPAC Name | 2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C16H11Cl2N3O3/c1-23-11-4-2-3-9(7-11)15-20-21-16(24-15)19-14(22)12-6-5-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22) |
| Standard InChI Key | XPONUSBADRUEHK-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Introduction
Structural and Chemical Profile
Molecular Architecture
2,4-Dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide comprises a benzamide moiety substituted with chlorine atoms at the 2- and 4-positions, linked via an amide bond to a 1,3,4-oxadiazole ring. The oxadiazole ring is further substituted at the 5-position with a 3-methoxyphenyl group. This configuration introduces both electron-withdrawing (chloro) and electron-donating (methoxy) substituents, creating a polarized electronic environment that may influence solubility, receptor affinity, and metabolic stability .
Physicochemical Properties
The compound’s calculated partition coefficient (clogP) and polar surface area (PSA) can be inferred from structurally related benzamide-oxadiazole hybrids. For example, analogs with chloro and methoxy substituents exhibit clogP values ranging from 3.1 to 5.5, suggesting moderate lipophilicity conducive to blood-brain barrier penetration . PSA values for similar compounds fall between 37 and 90 Ų, aligning with guidelines for oral bioavailability .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 2,4-dichloro-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide likely follows a multi-step protocol analogous to methods used for related oxadiazole-benzamide conjugates :
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Oxadiazole Ring Formation: Cyclization of 3-methoxyphenyl carbohydrazide with carbon disulfide under basic conditions yields the 1,3,4-oxadiazole intermediate.
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Amide Coupling: Reaction of 2,4-dichlorobenzoyl chloride with the oxadiazole amine group, facilitated by coupling agents such as EDCl/HOBt, produces the target compound.
A modified procedure from the synthesis of iodinated benzofuran carboxamides demonstrates the utility of Zn-mediated dehalogenation and ester hydrolysis in accessing halogenated intermediates . For instance, the reduction of 3,5-diiodoindole-2-carboxylate to 5-iodoindole-2-carboxylic acid highlights strategies applicable to regioselective halogenation in aromatic systems .
Analytical Characterization
Hypothetical characterization data for the title compound can be extrapolated from related structures:
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1H NMR: Aromatic protons from the dichlorophenyl group (δ 7.3–7.6 ppm), methoxy singlet (δ 3.8–3.9 ppm), and oxadiazole-linked NH (δ 8.1–8.3 ppm).
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13C NMR: Carbonyl signals (δ 165–170 ppm), oxadiazole carbons (δ 155–160 ppm), and methoxy carbon (δ 55–56 ppm) .
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HPLC: Purity >95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).
Pharmacological Evaluation
Receptor Binding Affinity
While direct binding data for this compound is unavailable, structurally similar benzamide derivatives exhibit nanomolar affinities for dopamine D2 and D3 receptors . For example, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzamide analogs demonstrate D3 receptor Ki values as low as 0.19 nM, with selectivity ratios (D2/D3) exceeding 100-fold . The dichloro and methoxy substituents in the title compound may similarly enhance interactions with hydrophobic receptor pockets.
Functional Activity
Oxadiazole-containing analogs frequently display agonist or antagonist activity at monoaminergic receptors. In quinpirole-stimulated mitogenesis assays, compounds with chloro substituents show potent inhibition of D2-mediated signaling (IC50: 1–10 nM) . The methoxy group’s electron-donating effects could modulate such activity by altering ligand-receptor hydrogen bonding.
Structure-Activity Relationships (SAR)
Substituent Effects
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Chlorine Atoms: 2,4-Dichloro substitution on the benzamide ring enhances lipophilicity and π-π stacking with aromatic residues in receptor binding sites, as seen in D3-selective ligands .
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Methoxy Group: The 3-methoxy substituent on the phenyl ring may engage in hydrogen bonding with serine or threonine residues, analogous to interactions observed in 5-HT1A receptor ligands .
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Oxadiazole Linker: The 1,3,4-oxadiazole core confers metabolic stability by resisting esterase-mediated degradation, a feature critical for oral drug candidates .
Comparative Pharmacokinetics
Related compounds with clogP ≈ 4.2 and PSA ≈ 72 Ų exhibit favorable brain-to-plasma ratios (0.8–1.2) in rodent models, suggesting the title compound may share these distribution properties .
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